molecular formula C23H29FN4O3S B2972174 N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189917-11-0

N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2972174
CAS No.: 1189917-11-0
M. Wt: 460.57
InChI Key: GWRXXEXQKPLHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a chemical compound supplied for research purposes with the CAS Number 1189917-11-0 . It has a molecular formula of C23H29FN4O3S and a molecular weight of 460.56 g/mol . Key predicted physicochemical properties include a density of 1.296±0.06 g/cm³ at 20 °C and a pKa of 14.70±0.20 . The compound features a complex structure that integrates a 2-fluorobenzyl group, a piperidine-4-carboxamide core, and a 3-(piperidine-1-sulfonyl)pyridin-2-yl moiety . This molecular architecture is characteristic of compounds explored in various pharmaceutical and chemical biology contexts. Scientific literature indicates that structurally related piperidine-4-carboxamide derivatives are investigated as novel antihypertensive agents through the inhibition of T-type calcium channels . Other sulfonyl piperidine derivatives have been studied for their role as modulators in areas such as oncology and metabolic syndromes . Researchers can acquire this compound from certified suppliers, with availability in various quantities to suit experimental needs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O3S/c24-20-8-3-2-7-19(20)17-26-23(29)18-10-15-27(16-11-18)22-21(9-6-12-25-22)32(30,31)28-13-4-1-5-14-28/h2-3,6-9,12,18H,1,4-5,10-11,13-17H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRXXEXQKPLHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperidine and pyridine derivatives, followed by sulfonylation and subsequent coupling with the fluorophenyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Sulfonyl Group Variations: The target compound’s piperidine-1-sulfonyl group contrasts with morpholine-sulfonyl () and oxazolyl-sulfonyl () analogs.
  • Aromatic Substitutions : The 2-fluorophenylmethyl group in the target compound differs from 4-fluorobenzyl () and p-tolyl () groups. Fluorine’s electron-withdrawing effects may improve metabolic stability and binding specificity .
  • Synthetic Yields : Analogs with bulkier substituents (e.g., oxazolyl in ) exhibit lower yields (58%) compared to simpler amines (up to 82% in ), likely due to steric hindrance .
Antiviral Activity:
  • HCV Inhibitors : Analogs in –2 and 4 feature aryloxazole or substituted phenyl groups, with demonstrated activity against hepatitis C virus entry. The target compound’s pyridinyl-sulfonyl group may mimic these interactions .
Acetylcholinesterase Inhibition:

Compounds such as N1-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)piperidine-1,4-dicarboxamide () highlight the role of piperidine-carboxamide scaffolds in acetylcholinesterase inhibition, a target for neurodegenerative diseases .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s trifluoromethyl and sulfonyl groups (if present) may enhance lipophilicity compared to morpholine-based analogs (), affecting blood-brain barrier permeability .
  • Purity and Stability : High HPLC purity (>98–99.8%) across analogs () suggests robust synthetic protocols, critical for preclinical development .

Biological Activity

N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core with a carboxamide functional group, coupled with a fluorophenyl and a pyridine moiety. Its IUPAC name is N-[(2-fluorophenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide. The molecular formula is C23H29FN4O3SC_{23}H_{29}FN_{4}O_{3}S with a molecular weight of 477.02 g/mol.

Property Value
Molecular FormulaC23H29FN4O3S
Molecular Weight477.02 g/mol
LogP3.25
Polar Surface Area68.796 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as ion channels and receptors. Research indicates that compounds in this class may modulate calcium channels, particularly T-type calcium channels, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release .

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the piperidine and pyridine moieties can significantly affect the compound's potency and selectivity. For instance, the introduction of different substituents at the benzylic position has been linked to enhanced inhibitory activity against T-type calcium channels . This highlights the importance of optimizing chemical structures to achieve desired biological effects.

Biological Activity in Case Studies

  • Calcium Channel Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on T-type calcium channels in vitro. These compounds were shown to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, an adverse effect commonly seen with traditional L-type calcium channel blockers .
  • Antimicrobial Activity : Other derivatives have been evaluated for their antimicrobial properties against Mycobacterium tuberculosis. Compounds with structural similarities exhibited promising activities, suggesting that modifications to the piperidine ring could enhance efficacy against bacterial infections .

Research Findings

Recent research has focused on synthesizing and evaluating new derivatives of this compound for various therapeutic applications:

  • Antitubercular Agents : A series of substituted compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. Several showed significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating potential as new antitubercular agents .
  • Cytotoxicity Studies : The most active compounds were assessed for cytotoxicity on human embryonic kidney cells (HEK-293), revealing that they were nontoxic at effective concentrations, which is crucial for their therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, and how can reaction yields be improved?

  • Methodology : Begin with a nucleophilic substitution at the pyridine ring (e.g., sulfonylation of piperidine derivatives under anhydrous conditions in dichloromethane, as described for structurally related compounds) . Optimize stoichiometry using kinetic studies (e.g., varying molar ratios of piperidine-1-sulfonyl chloride to pyridine intermediates). Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥98% threshold) . For yield improvement, explore microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated cross-coupling for fluorophenyl incorporation) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]+ ~505.2 g/mol). Characterize crystal structure via X-ray diffraction (XRD) to resolve bond angles and torsional strain, as demonstrated for analogous piperidine-carboxamide derivatives . Complement with NMR (¹H/¹³C, 2D COSY/HSQC) to assign fluorophenyl and piperidine proton environments, noting deshielding effects from the sulfonyl group .

Q. What safety protocols are critical during handling and storage?

  • Guidelines : Classify the compound under GHS Category 4 (acute toxicity for oral/dermal/inhalation routes) based on structural analogs . Use PPE (gloves, respirators) during synthesis. Store in airtight containers at –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis . Include emergency response protocols for spills (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

  • Analytical Framework : Perform dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific activity from general cytotoxicity . Use proteomic profiling (e.g., affinity chromatography coupled with LC-MS) to identify off-target interactions with kinases or phosphatases, as seen in sulfonamide-containing analogs . Validate hypotheses via CRISPR-Cas9 knockout models of suspected targets .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties and metabolic stability?

  • Methodology : Apply in silico tools (e.g., SwissADME, Schrödinger’s QikProp) to estimate logP (~3.2), aqueous solubility (≈0.1 mg/mL), and CYP450 inhibition risks. Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to quantify metabolic half-life . For sulfonyl group stability, simulate hydrolysis pathways using density functional theory (DFT) at the B3LYP/6-31G* level .

Q. How does the compound’s conformational flexibility impact its binding to biological targets?

  • Structural Analysis : Perform molecular dynamics (MD) simulations (50 ns trajectories) to map energy minima for the piperidine-carboxamide core and fluorophenyl rotamers. Compare with XRD data to identify dominant conformers in crystal vs. solution states . Use surface plasmon resonance (SPR) to correlate binding kinetics (kon/koff) with MD-predicted conformations for target receptors (e.g., GPCRs or ion channels) .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay platforms?

  • Best Practices : Standardize assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers). Use internal controls (e.g., staurosporine for cytotoxicity normalization) and cross-validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Apply statistical rigor (e.g., Grubbs’ test for outlier removal) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Quality Control : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR to track sulfonylation completion). Characterize all batches via chiral HPLC to exclude enantiomeric impurities, which are common in piperidine derivatives . Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, solvent polarity) affecting purity .

Methodological Tables

Parameter Recommended Technique Reference
Purity ValidationHPLC (C18 column, 254 nm)
Structural ElucidationXRD (Mo-Kα radiation, 100 K)
Metabolic StabilityHuman Liver Microsomal Assay
Target Binding KineticsSurface Plasmon Resonance (SPR)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.